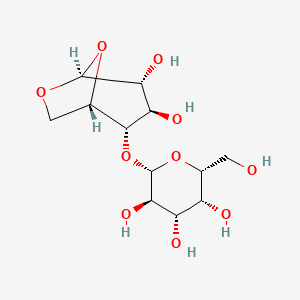
1,6-Anhydrolactose
Overview
Description
1,6-Anhydrolactose is a derivative of lactose, a disaccharide composed of glucose and galactose. It is formed by the dehydration of lactose, resulting in a compound with potential biological activity and applications in various fields. This compound is part of the broader class of anhydrosugars, which are important in stereocontrolled organic synthesis .
Mechanism of Action
Target of Action
1,6-Anhydrolactose is a derivative of lactose, a disaccharide composed of glucose and galactose
Mode of Action
It is formed by the dehydration of lactose. The interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given that it is a derivative of lactose, it may be involved in carbohydrate metabolism pathways
Result of Action
It has been suggested that this compound may exhibit various biological activities
Biochemical Analysis
Biochemical Properties
1,6-Anhydrolactose plays a significant role in biochemical reactions, particularly in the context of carbohydrate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates . These interactions are crucial for the breakdown and utilization of carbohydrates in metabolic pathways. Additionally, this compound can form complexes with proteins, influencing their stability and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the glycolytic pathway by interacting with key enzymes involved in glucose metabolism . This interaction can lead to changes in the levels of metabolites and energy production within the cell. Furthermore, this compound has been shown to impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or acidic environments . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on carbohydrate metabolism and energy production . At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular function . Threshold
Preparation Methods
1,6-Anhydrolactose can be synthesized through various methods. One common approach involves the dehydration of lactose under controlled conditions. This process typically requires an acid catalyst and specific reaction conditions to ensure the selective formation of this compound . Industrial production methods may involve the use of 1,1-dimethoxycyclohexane in the presence of an acid catalyst in DMF (dimethylformamide) at temperatures ranging from 40-70°C .
Chemical Reactions Analysis
1,6-Anhydrolactose undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,6-Anhydrolactose has several scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of cell-surface oligosaccharides bearing N-acetyllactosamine units.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: this compound is used in the production of various biologically active products and as a building block in targeted synthesis.
Comparison with Similar Compounds
1,6-Anhydrolactose is unique among anhydrosugars due to its specific structure and properties. Similar compounds include:
1,2-Sugar epoxides: These compounds also have significant synthetic potential in targeted synthesis.
2,3- and 3,4-Oxiranes: These sugar epoxides are particularly useful in stereocontrolled organic synthesis.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,2S,3R,4R,5S)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-BNQXPIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34395-01-2 | |
| Record name | 1,6-Anhydrolactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034395012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of 1,6-anhydrolactose based on this research?
A1: This research paper focuses on understanding the conformation, or shape, of this compound and its hexa-acetate derivative in solution using nuclear magnetic resonance (NMR) spectroscopy []. While the paper doesn't explicitly provide the molecular formula or weight, it delves into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions and potential biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


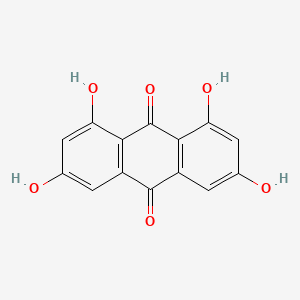
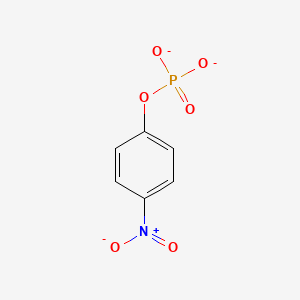
![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)
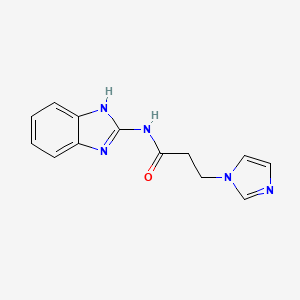
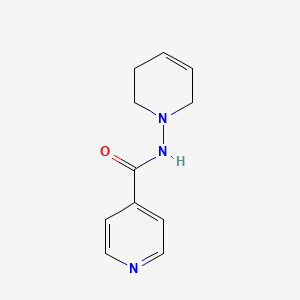
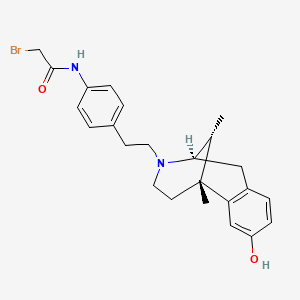

![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)
![2-[4-(5-{[(2-Methylphenyl)sulfonyl]methyl}-2-furoyl)piperazin-1-yl]pyrimidine](/img/structure/B1229877.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229879.png)


![2-Pyridinecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1229884.png)
